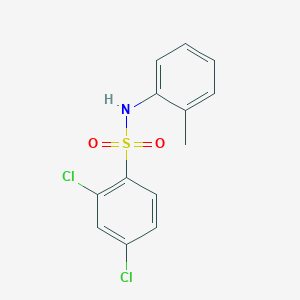

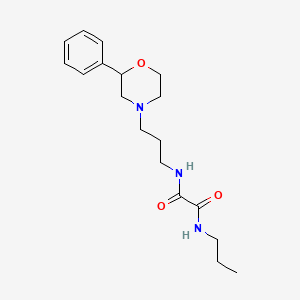

3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

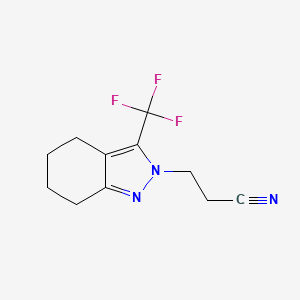

The compound “3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate” is a complex organic molecule. It contains a pyrazole ring, which is a common structure in many pharmaceutical compounds . The phenylthio and nitrobenzoate groups suggest that this compound may have interesting reactivity.

Applications De Recherche Scientifique

Molecular Structure and Synthetic Pathways

- Hydrogen-Bonded Molecular Structures: Research by Portilla et al. (2007) explored hydrogen-bonded molecular structures in related compounds, showcasing the complex interactions that can arise in molecules closely related to 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate. These studies provide insight into how such compounds can form sheets or chains through hydrogen bonding, which could be relevant for understanding the crystalline properties of similar compounds (Portilla et al., 2007).

Chemical Reactions and Transformations

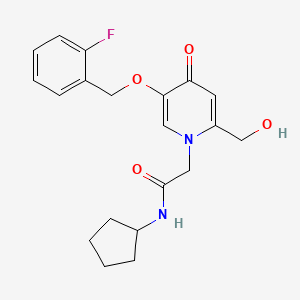

- Synthesis and Antimicrobial Properties: A study on derivatives of 2H-pyran-3(6H)-ones, which share structural features with the target compound, demonstrated potential antimicrobial properties. This research outlined synthetic routes and highlighted the bioactivity against gram-positive bacteria, providing a basis for investigating the biological applications of similar compounds (Georgiadis et al., 1992).

Catalysis and Material Science

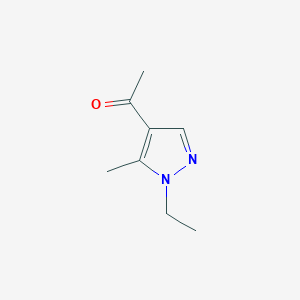

- Catalysis of Selective Reactions: Research on complexes involving similar pyrazolone derivatives has shown their efficacy as catalysts in selective nitrile-primary amide interconversion and Sonogashira coupling. This highlights the potential of 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate in catalytic applications, possibly enhancing reaction efficiencies and selectivities in organic synthesis (Dubey et al., 2017).

Optical and Electronic Properties

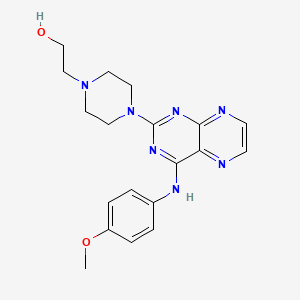

- Photo-switch and Logic Gates: Compounds with pyrazolone units have been utilized to develop photo-switchable materials and logic gates, indicating the potential of similar molecules in electronic and photonic applications. These derivatives demonstrate reversible photochromic properties and can perform complex logic operations, suggesting applications in molecular electronics and information processing (Xie et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

(5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4S/c1-16-21(31-18-12-6-3-7-13-18)22(25(24-16)17-10-4-2-5-11-17)30-23(27)19-14-8-9-15-20(19)26(28)29/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKSGPQXZZZBHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-nitrobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2904124.png)

![ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2904125.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid](/img/structure/B2904134.png)

![Tert-butyl 1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole-9-carboxylate](/img/structure/B2904140.png)